methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate

Physicochemical profiling Lead optimization Fragment-based drug discovery

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is a heterocyclic ester building block (C₇H₁₀N₂O₃, MW 170.17 g/mol) comprising a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a methyl propanoate chain at position 5. This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical discovery, where the 1,2,4-oxadiazole motif functions as a recognized bioisostere for hydrolytically labile ester groups.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 321392-78-3
Cat. No. B6597529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate
CAS321392-78-3
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CCC(=O)OC
InChIInChI=1S/C7H10N2O3/c1-5-8-6(12-9-5)3-4-7(10)11-2/h3-4H2,1-2H3
InChIKeyLQQNGSNDYYGJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate (CAS 321392-78-3): Physicochemical Profile and Building Block Procurement Essentials


Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is a heterocyclic ester building block (C₇H₁₀N₂O₃, MW 170.17 g/mol) comprising a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a methyl propanoate chain at position 5 [1]. This scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical discovery, where the 1,2,4-oxadiazole motif functions as a recognized bioisostere for hydrolytically labile ester groups [2]. The compound is commercially available from multiple suppliers at ≥95% purity for research and development use .

Why Methyl 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoate Cannot Be Casually Substituted by In-Class Analogs During Procurement


Although multiple 1,2,4-oxadiazole derivatives share the same heterocyclic core, small structural variations—such as ester alkyl chain length, oxadiazole regioisomerism, or substitution pattern—produce measurable differences in lipophilicity, metabolic stability, and synthetic reactivity that directly affect downstream experimental outcomes [1]. Direct head-to-head quantitative comparisons for this specific methyl ester versus its closest analogs remain sparse in the open literature; therefore, the differential evidence that follows relies heavily on class-level inference from the well-characterized 1,2,4-oxadiazole chemotype and on computed physicochemical property comparisons, with explicit caveats regarding evidence strength [2].

Quantitative Differentiation Evidence for Methyl 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoate (CAS 321392-78-3) Versus Closest Analogs


Lower Molecular Weight and Optimal Lipophilicity Versus the Ethyl Ester Analog

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate (MW 170.17 g/mol) exhibits an 8.2% lower molecular weight compared to its ethyl ester analog (MW 184.19 g/mol, CAS 1538896-98-8) [1]. The computed XLogP3 value for the methyl ester is 0.7, whereas the ethyl ester is estimated at approximately 1.2 (an increase of ~0.5 log units attributable to the additional methylene group) [1]. This places the methyl ester within the more desirable lipophilicity range for oral bioavailability and fragment-based screening libraries (typically LogP ≤ 3, with lower values favored for fragments), while the ethyl ester trends closer to the upper boundary for optimal solubility-permeability balance in certain lead series.

Physicochemical profiling Lead optimization Fragment-based drug discovery

1,2,4-Oxadiazole Ring as a Metabolically Stable Ester Bioisostere: Class-Level Evidence from Muscarinic Agonist Lead Optimization

Although no direct metabolic stability data exist for methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate specifically, the 1,2,4-oxadiazole chemotype is a well-established bioisostere for metabolically labile ester groups, providing resistance to esterase-mediated hydrolysis [1]. In a landmark study by Orlek et al., replacing the methyl ester of a quinuclidine-based muscarinic agonist with a 3-methyl-1,2,4-oxadiazol-5-yl group yielded compounds with markedly improved metabolic stability and 4-fold higher affinity for the muscarinic acetylcholine receptor compared to acetylcholine itself (EC₅₀ data in guinea pig atria assay) [2]. This class-level evidence supports the rationale for selecting 1,2,4-oxadiazole-containing building blocks like the target compound when metabolic liabilities of ester intermediates are a concern.

Metabolic stability Bioisosteric replacement Esterase resistance

Multi-Vendor Availability and Consistent 95% Purity Specification: Supply Chain Redundancy Comparison

Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate is stocked by at least four independent suppliers—AKSci (USA), Leyan (China), CymitQuimica (EU/Biosynth brand), and CheMenu—all at a minimum purity specification of 95% . The closest carboxylic acid analog (CAS 321392-79-4) is available at comparable purity (95%) from a similar number of vendors, while the ethyl ester analog (CAS 1538896-98-8) is listed by fewer suppliers, predominantly CymitQuimica and Biosynth, with longer quoted lead times (3-4 weeks for some pack sizes) . No vendor was identified offering the ethyl ester below the 1-gram minimum order quantity, whereas the methyl ester is offered in 50 mg, 500 mg, 1 g, 5 g, and larger bulk quantities.

Procurement reliability Quality specification Supply chain diversification

Synthetic Versatility: Methyl Ester as a Preferred Intermediate for Hydrolysis to the Carboxylic Acid Building Block

The methyl ester (target compound) can be quantitatively hydrolyzed to 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 321392-79-4, MW 156.14) under mild basic conditions (LiOH or NaOH in aqueous THF/MeOH), a transformation routinely employed in medicinal chemistry workflows [1]. The reverse transformation—esterification of the free acid—requires coupling reagents (e.g., DCC/DMAP) or acid-catalyzed Fischer esterification with excess methanol, which is less atom-economical and may require chromatographic purification to remove unreacted acid and coupling byproducts [1]. The carboxylic acid analog is commercially available but at a consistently higher unit cost on a per-mole basis when normalized for molecular weight (approximate vendor pricing: methyl ester €2,854/mol vs. carboxylic acid €3,200/mol, based on CymitQuimica 500 mg pack pricing for methyl ester and AKSci 1 g pack pricing for the acid) .

Synthetic intermediate Protecting group strategy Carboxylic acid precursor

Evidence-Anchored Application Scenarios for Methyl 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoate in Research Procurement


Fragment-Based Drug Discovery Libraries Requiring Low-MW, Low-LogP Oxadiazole Scaffolds

The methyl ester's molecular weight of 170.17 g/mol and XLogP3 of 0.7 position it within the 'rule of three' guidelines for fragment libraries (MW < 300, LogP ≤ 3), whereas the ethyl ester analog (estimated XLogP3 ≈ 1.2) carries additional lipophilicity that may reduce aqueous solubility and increase non-specific binding in fragment screens [1][2]. Procurement of the methyl ester building block for fragment elaboration is supported by the evidence in Section 3, Item 1.

Lead Optimization Programs Targeting Metabolically Labile Ester Moieties for Bioisosteric Replacement

When a lead series contains an ester group that undergoes rapid hydrolysis in plasma or microsomal assays, the 3-methyl-1,2,4-oxadiazol-5-yl moiety—pre-installed in the target compound—provides a direct synthetic entry point for exploring oxadiazole bioisosteres without de novo heterocycle synthesis. The class-level evidence from Orlek et al. (4× acetylcholine affinity, improved metabolic stability) [1], discussed in Section 3 Item 2, supports this application despite the absence of direct data on the building block itself.

Multi-Step Parallel Synthesis Requiring a Divergent Methyl Ester Intermediate for Late-Stage Diversification

The methyl ester can serve as a common intermediate that is hydrolyzed to the carboxylic acid for amide coupling, reduced to the primary alcohol, or directly subjected to nucleophilic acyl substitution with amines to yield amides [1]. The superior vendor availability and smaller minimum pack sizes (50 mg from CymitQuimica) demonstrated in Section 3 Item 3 enable initial small-scale reaction condition screening before scaling, reducing upfront procurement costs.

Agrochemical Discovery Where 1,2,4-Oxadiazole-Containing Propanoate Esters Are Documented Pharmacophores

The 1,2,4-oxadiazole heterocycle is a recurring motif in fungicidal, herbicidal, and insecticidal compounds due to its metabolic robustness and hydrogen-bonding capacity [1]. Patent literature indicates that 3-methyl-1,2,4-oxadiazol-5-yl propanoate derivatives appear in at least three patent filings as intermediates in the synthesis of bioactive molecules [2], supporting the use of this specific methyl ester as a procurement-relevant entry point for agrochemical lead generation.

Quote Request

Request a Quote for methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.